molecular formula C27H18N6O B10862903 4-[14-(3-Pyridyl)-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]aniline

4-[14-(3-Pyridyl)-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]aniline

Cat. No.: B10862903
M. Wt: 442.5 g/mol
InChI Key: OGHVMXJJDSJQKN-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis involves several steps, including the formation of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine cores.

      Reaction Conditions: Specific reaction conditions and reagents are used to assemble the compound.

      Industrial Production: While industrial-scale production methods are not widely reported, research labs typically prepare these compounds through multi-step synthetic routes.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents: Reagents such as acids, bases, and catalysts play a crucial role in these transformations.

      Major Products: The specific products formed depend on the reaction conditions. Isolation and characterization of intermediates are essential for understanding the reaction pathways.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and potential modifications.

      Biology: Investigating its impact on cell growth, proliferation, and apoptosis.

      Medicine: Potential as an anticancer agent, especially against CDK2-overexpressing cells.

      Industry: Limited applications due to its specialized nature, but it may inspire new drug development.

  • Mechanism of Action

      Targets: The compound likely inhibits CDK2, disrupting cell cycle progression.

      Pathways: It may affect cell cycle checkpoints, leading to cell death or growth arrest.

  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features compared to other CDK2 inhibitors.

      Similar Compounds: While I don’t have a specific list, exploring related structures (e.g., other pyrazolo derivatives) can provide context.

    Properties

    Molecular Formula

    C27H18N6O

    Molecular Weight

    442.5 g/mol

    IUPAC Name

    4-(2-pyridin-3-yl-12-oxa-5,7,8,10-tetrazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4,6,9,14,16,18,20-nonaen-6-yl)aniline

    InChI

    InChI=1S/C27H18N6O/c28-19-10-7-17(8-11-19)25-31-26-23-22(18-5-3-13-29-14-18)21-12-9-16-4-1-2-6-20(16)24(21)34-27(23)30-15-33(26)32-25/h1-15,22H,28H2

    InChI Key

    OGHVMXJJDSJQKN-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C2C(=C1)C=CC3=C2OC4=C(C3C5=CN=CC=C5)C6=NC(=NN6C=N4)C7=CC=C(C=C7)N

    Origin of Product

    United States

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